

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-3-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula $C_8H_4F_3NO$.^{[1][2]} It belongs to the benzonitrile class of compounds, characterized by a cyano group ($-C\equiv N$) attached to a benzene ring. The presence of a hydroxyl ($-OH$) group and a trifluoromethyl ($-CF_3$) group on the aromatic ring imparts unique physicochemical properties that make it a valuable and versatile building block in medicinal chemistry and organic synthesis.^[3]

The trifluoromethyl group is a key feature in modern drug design.^[4] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.^[4] As such, **4-Hydroxy-3-(trifluoromethyl)benzonitrile** serves as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[3] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of **4-Hydroxy-3-(trifluoromethyl)benzonitrile** (CAS No: 124811-71-8) are summarized in the table below. These properties are crucial for its handling,

storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ F ₃ NO	[1][2][5]
Molecular Weight	187.12 g/mol	[5]
Appearance	White to Brown or Pale Brown Powder	[6]
Melting Point	171-175 °C	[6]
Boiling Point (Predicted)	256.0 ± 40.0 °C	[6]
Solubility	Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.	[6]
pKa (Predicted)	5.85 ± 0.43	[6]
LogP (Predicted)	2.28	[5]
Storage Conditions	Room temperature, under an inert atmosphere (e.g., Nitrogen).	[6]

Synthesis and Reactivity

4-Hydroxy-3-(trifluoromethyl)benzonitrile is primarily used as a synthetic intermediate. Its reactivity is dictated by the three functional groups: the nitrile, the hydroxyl group, and the trifluoromethylated aromatic ring.

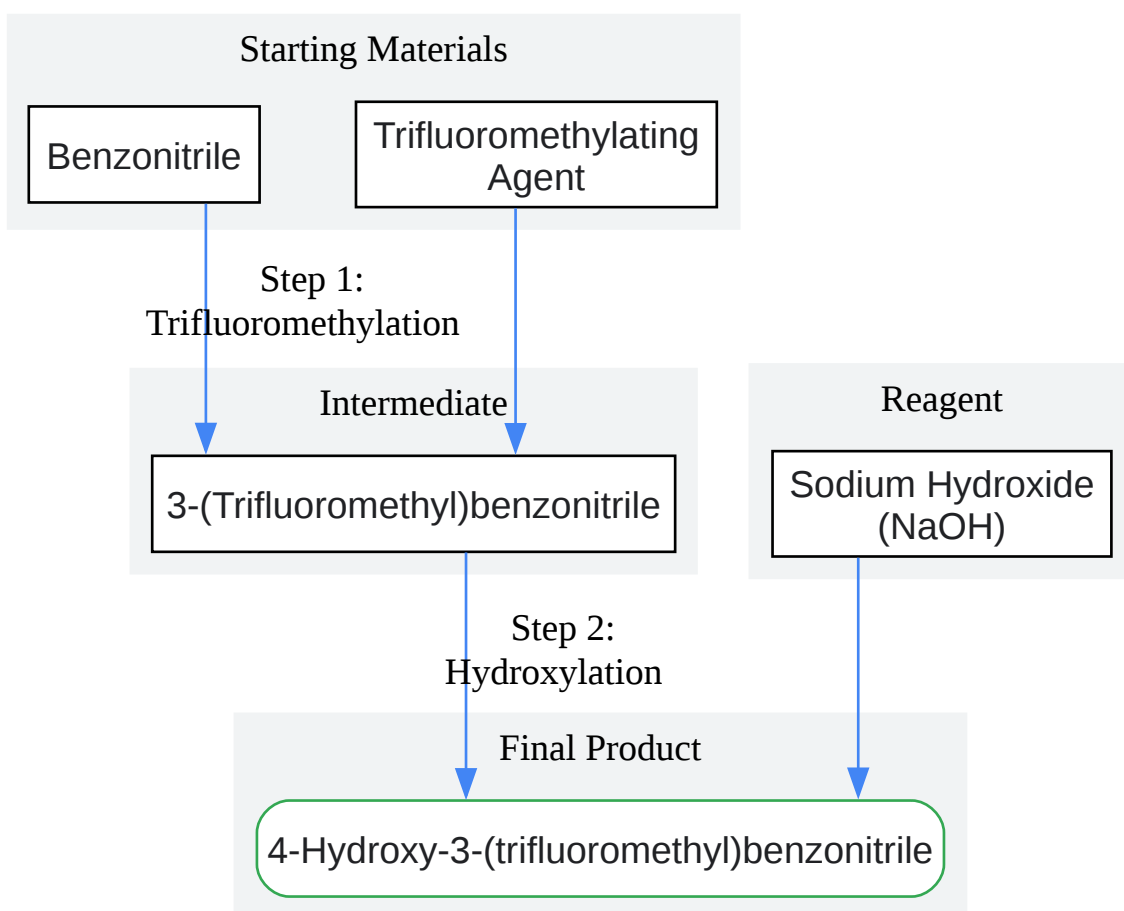
General Synthesis Pathway

A common method for the preparation of **4-Hydroxy-3-(trifluoromethyl)benzonitrile** involves a two-step process:

- **Trifluoromethylation:** Benzonitrile is reacted with a trifluoromethylating agent to introduce the -CF₃ group at the meta-position, yielding 3-(trifluoromethyl)benzonitrile.

- Hydroxylation: The resulting 3-(trifluoromethyl)benzonitrile is then reacted with a hydroxylating agent, such as sodium hydroxide (NaOH), to introduce the hydroxyl group at the para-position, yielding the final product.[6]

While other methods exist for the synthesis of substituted benzonitriles, such as the Sandmeyer reaction which converts an aromatic amine to a nitrile, specific high-yield protocols for this particular isomer are not extensively detailed in publicly available literature.[7]



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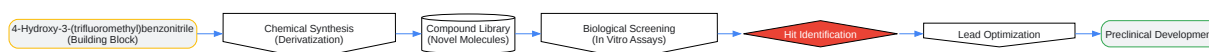
A generalized workflow for the synthesis of **4-Hydroxy-3-(trifluoromethyl)benzonitrile**.

Applications in Drug Discovery and Development

While specific biological activities for **4-Hydroxy-3-(trifluoromethyl)benzonitrile** are not widely reported, its structural motifs are present in numerous biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological effects, including

anticancer, antiviral, and enzyme inhibitory activities.[8] The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and target binding.[9]

Therefore, this compound is a highly valuable starting material for creating libraries of novel compounds for high-throughput screening. Its functional groups allow for a variety of chemical modifications to develop new therapeutic agents.[3]



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Role of the compound as a building block in a typical drug discovery workflow.

Experimental Protocols: Representative Assays

The following are detailed, representative protocols for assays commonly used in drug discovery to evaluate compounds structurally related to **4-Hydroxy-3-(trifluoromethyl)benzonitrile**. These serve as examples of how its biological activity could be assessed.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a test compound on the viability of cancer cells.

Materials:

- Cancer cell line (e.g., HeLa, A549)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.[8]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[8]
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase, a common target in cancer therapy.

Materials:

- Recombinant kinase
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compound (dissolved in DMSO)

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
- Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.
- Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence signal using a luminometer.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a strategically important chemical intermediate. Its value lies not in its own specific biological activity, which is not well-documented, but in its potential as a versatile precursor for the synthesis of novel, biologically active compounds. The combination of the reactive nitrile and hydroxyl groups with the drug-like properties imparted by the trifluoromethyl group makes it a key resource for medicinal chemists. Further research utilizing this building block is likely to yield new chemical entities with significant therapeutic potential.

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